molecular formula C9H10ClN3O2 B14351700 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL CAS No. 91438-23-2

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL

Cat. No.: B14351700
CAS No.: 91438-23-2
M. Wt: 227.65 g/mol
InChI Key: YUABNESEOTWGIL-UHFFFAOYSA-N
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Description

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL is a chemical compound with the molecular formula C9H8ClN3O. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry, material sciences, and industrial processes . This compound is characterized by the presence of a benzotriazole moiety linked to a chloropropanol group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL typically involves the reaction of benzotriazole with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to modulate the activity of specific proteins and enzymes, leading to its diverse biological effects .

Comparison with Similar Compounds

1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various chemical processes and a promising candidate for further research and development.

Properties

CAS No.

91438-23-2

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

1-(benzotriazol-1-yloxy)-3-chloropropan-2-ol

InChI

InChI=1S/C9H10ClN3O2/c10-5-7(14)6-15-13-9-4-2-1-3-8(9)11-12-13/h1-4,7,14H,5-6H2

InChI Key

YUABNESEOTWGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC(CCl)O

Origin of Product

United States

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